molecular formula C13H16N2O4 B3015892 N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide CAS No. 100098-62-2

N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B3015892
CAS RN: 100098-62-2
M. Wt: 264.281
InChI Key: KVAFTQANPIPGOD-VOTSOKGWSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide (NDP-A) is a water-soluble acrylamide derivative that has been studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. NDP-A has been shown to possess a variety of biological activities, including enzyme inhibition, gene expression modulation, and anti-inflammatory effects. In addition, NDP-A has been used in the synthesis of novel materials, such as polymers and nanomaterials.

Scientific Research Applications

Corrosion Inhibition in Copper

Research has shown that certain acrylamide derivatives, including those structurally related to N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide, are effective as corrosion inhibitors in copper. These compounds have been tested in nitric acid solutions, showing significant efficiency in preventing corrosion. This suggests potential applications in industries where copper corrosion is a concern (Abu-Rayyan et al., 2022).

Recognition of Hydrophilic Compounds

A study on a related acrylamide oligomer demonstrated its ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This indicates potential applications in chemical sensing and extraction processes (Sawada et al., 2000).

Antiproliferative Activity

N-(4-nitrophenyl)acrylamide, closely related to the chemical , has shown antiproliferative activity in certain cell lines. This opens up potential applications in biomedical research, particularly in the development of new therapeutic agents for cancer treatment (Tanış et al., 2019).

Controlled Radical Polymerization

Studies on N-(3-Methoxypropyl) acrylamide, a compound with a similar structure, have contributed to advancements in controlled radical polymerization. This has applications in the synthesis of well-defined polymers with specific properties, useful in a range of scientific and industrial applications (Savelyeva et al., 2015).

properties

IUPAC Name

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,9-16)14-12(17)7-6-10-4-3-5-11(8-10)15(18)19/h3-8,16H,9H2,1-2H3,(H,14,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFTQANPIPGOD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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